5-ethyl-6-hydroxy-2-piperidino-4(3H)-pyrimidinone
Overview
Description
5-ethyl-6-hydroxy-2-piperidino-4(3H)-pyrimidinone is a useful research compound. Its molecular formula is C11H17N3O2 and its molecular weight is 223.27 g/mol. The purity is usually 95%.
The exact mass of the compound 5-ethyl-6-hydroxy-2-(1-piperidinyl)-4(3H)-pyrimidinone is 223.132076794 g/mol and the complexity rating of the compound is 354. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Antimicrobial Activity
A study on pyrimidinone derivatives, including structures related to 5-ethyl-6-hydroxy-2-(1-piperidinyl)-4(3H)-pyrimidinone, showed that these compounds have significant antimicrobial properties. They were synthesized and evaluated against a variety of bacterial and fungal strains, showing comparable activities to standard drugs like streptomycin and fusidic acid. This research highlights the potential of pyrimidinone derivatives in developing new antimicrobial agents (Hossan et al., 2012).
Central 5-HT Agonist Activity
Another study evaluated the central 5-HT agonist activity of a piperidinyl indole derivative, which is structurally related to 5-ethyl-6-hydroxy-2-(1-piperidinyl)-4(3H)-pyrimidinone. The compound demonstrated a dose-dependent reduction in 5-HIAA concentrations in rat forebrain and brain-stem, indicating potent 5-HT receptor agonist properties in the rat brain. This suggests potential applications in neuroscience and pharmacology for treating disorders related to serotonin imbalance (Euvrard & Boissier, 1980).
Pharmacokinetics and Metabolism
Research on the metabolism, excretion, and pharmacokinetics of a dipeptidyl peptidase IV inhibitor, structurally similar to 5-ethyl-6-hydroxy-2-(1-piperidinyl)-4(3H)-pyrimidinone, in rats, dogs, and humans revealed detailed insights into its absorption, distribution, metabolism, and elimination. This work underlines the importance of understanding the pharmacokinetics of pyrimidinone derivatives for their development as therapeutic agents (Sharma et al., 2012).
Properties
IUPAC Name |
5-ethyl-4-hydroxy-2-piperidin-1-yl-1H-pyrimidin-6-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O2/c1-2-8-9(15)12-11(13-10(8)16)14-6-4-3-5-7-14/h2-7H2,1H3,(H2,12,13,15,16) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDCIZNJEWKXASI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(N=C(NC1=O)N2CCCCC2)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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